4-(Quinolin-8-ylmethyl)thiomorpholine
Description
Properties
IUPAC Name |
4-(quinolin-8-ylmethyl)thiomorpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2S/c1-3-12-5-2-6-15-14(12)13(4-1)11-16-7-9-17-10-8-16/h1-6H,7-11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFIORMJDTWVARY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC2=CC=CC3=C2N=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and General Procedure
The BH amination proceeds via oxidative addition of a palladium catalyst (e.g., Pd(dba)₂) into the C–X bond (X = Cl, Br) of 8-halogenated quinaldine, followed by coordination of the thiomorpholine nucleophile and reductive elimination to yield the desired product. A representative protocol involves:
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Catalytic system : Pd(dba)₂ (0.04 equiv), BINAP ligand (0.05 equiv), and NaOtBu (1.5 equiv) in toluene.
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Conditions : Microwave irradiation at 120°C for 2–4 hours under inert atmosphere.
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Workup : Extraction with dichloromethane, purification via flash chromatography or preparative HPLC.
For example, the synthesis of 8-(thiomorpholinyl)-quinaldine (4f) achieved a 67% yield under these conditions. The use of microwave irradiation significantly reduces reaction time compared to conventional heating, enhancing throughput for high-throughput screening.
Substrate Scope and Limitations
The BH method is highly effective for electron-deficient quinoline derivatives but faces challenges with sterically hindered substrates. For instance, attempts to couple thiomorpholine with 8-chloro-2-methylquinoline-3-carbaldehyde resulted in incomplete conversion due to competing coordination of the aldehyde group with the palladium catalyst. Modifications such as using bulkier ligands (e.g., Xantphos) or adjusting the solvent (e.g., dioxane) can mitigate these issues.
Nucleophilic Substitution Strategies
Nucleophilic aromatic substitution (SNAr) provides an alternative route for attaching thiomorpholine to the quinoline scaffold. This method is particularly advantageous for substrates bearing electron-withdrawing groups that activate the ring toward substitution.
Reaction Design and Optimization
A common approach involves reacting 8-chloroquinoline-3-carbaldehyde with thiomorpholine in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures (80–120°C). The reaction typically proceeds via a two-step mechanism:
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Activation : The chloride leaving group is activated by electron-withdrawing substituents (e.g., aldehydes, nitro groups).
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Substitution : Thiomorpholine attacks the activated carbon, displacing chloride.
In a study by Patel et al., the reaction of 2-chloroquinoline-3-carbaldehyde with thiomorpholine in ethanol at reflux yielded 2-thiomorpholinoquinoline-3-carbaldehyde in 72% yield after 12 hours. While this example targets the 2-position, analogous conditions apply to 8-substituted analogs with adjusted steric and electronic considerations.
Key Variables Affecting Yield
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Temperature : Reactions at 100°C vs. 80°C showed a 15% increase in yield.
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Solvent : DMF outperformed ethanol in rate and conversion due to superior solvation of intermediates.
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Base : K₂CO₃ or Et₃N is often added to scavenge HCl, preventing side reactions.
Comparative Analysis of Synthetic Routes
The BH method excels in speed and compatibility with diverse amines but requires costly catalysts. In contrast, nucleophilic substitution is cost-effective and scalable but limited to activated substrates.
Industrial-Scale Synthesis Considerations
For large-scale production, continuous flow reactors have been proposed to enhance the efficiency of BH amination. A prototype system using immobilized Pd nanoparticles on mesoporous silica achieved a 92% conversion at 150°C with a residence time of 10 minutes. Alternatively, nucleophilic substitution can be optimized in plug-flow reactors by maintaining precise temperature control and stoichiometric ratios.
Chemical Reactions Analysis
Types of Reactions: 4-(Quinolin-8-ylmethyl)thiomorpholine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoline ring can be reduced to form dihydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the quinoline or thiomorpholine rings.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or alcohols, and bases like potassium carbonate (K2CO3) are used.
Major Products Formed:
Oxidation: this compound sulfoxide or sulfone.
Reduction: 4-(Dihydroquinolin-8-ylmethyl)thiomorpholine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Quinolin-8-ylmethyl)thiomorpholine is a compound that has garnered interest in various scientific research applications, primarily due to its unique structural properties and potential biological activities. This article will explore the applications of this compound across different fields, including medicinal chemistry, pharmacology, and materials science.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. Research indicates that derivatives of thiomorpholine exhibit significant antibacterial effects against various strains of bacteria, including resistant strains. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that modifications in the quinoline moiety could enhance the compound's efficacy against Gram-positive bacteria like Staphylococcus aureus .
Anticancer Properties
The compound has also been investigated for its anticancer potential. A notable study explored the effects of this compound on cancer cell lines, revealing that it induces apoptosis in human cancer cells through the activation of specific signaling pathways. The findings suggest that this compound could serve as a lead structure for developing new anticancer agents .
Neuroprotective Effects
Research conducted on neurodegenerative diseases has pointed to the neuroprotective effects of this compound. In vitro studies indicate that it may protect neuronal cells from oxidative stress-induced damage, which is a key factor in diseases such as Alzheimer's and Parkinson's .
Synthesis of Functional Polymers
This compound has been utilized in synthesizing functional polymers. Its ability to act as a crosslinking agent allows for the development of materials with enhanced mechanical properties and thermal stability. These polymers have potential applications in coatings, adhesives, and biomedical devices .
Photovoltaic Applications
In materials science, this compound has been explored for its potential use in organic photovoltaic devices. Studies indicate that incorporating thiomorpholine derivatives into organic solar cells can improve charge transport properties, leading to enhanced energy conversion efficiencies .
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, researchers tested various concentrations of this compound against Escherichia coli and Staphylococcus aureus. The results showed a dose-dependent inhibition of bacterial growth, with minimum inhibitory concentrations (MICs) significantly lower than those of conventional antibiotics .
Case Study 2: Anticancer Activity
A study involving human breast cancer cell lines treated with different concentrations of the compound revealed that it inhibited cell proliferation and induced apoptosis at micromolar concentrations. Flow cytometry analysis confirmed an increase in early apoptotic cells, suggesting its potential as an anticancer therapeutic agent .
Mechanism of Action
The mechanism by which 4-(Quinolin-8-ylmethyl)thiomorpholine exerts its effects involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to bind to various enzymes and receptors, leading to biological responses. The exact mechanism may vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Structural and Crystallographic Differences
Thiomorpholine vs. Morpholine Analogues
The substitution of oxygen with sulfur in thiomorpholine significantly alters molecular conformation and intermolecular interactions. For example:
- 4-(4-Nitrophenyl)thiomorpholine forms centrosymmetric dimers in the solid state via weak C–H···O hydrogen bonds between methylene groups adjacent to sulfur and nitro oxygen atoms. In contrast, its morpholine analogue lacks these interactions due to the absence of sulfur, leading to a planar crystal structure .
- Bond Lengths and Angles : The C–S bond in thiomorpholine (1.81 Å) is longer than the C–O bond in morpholine (1.41 Å), resulting in a larger ring size and distinct torsional angles (Table 1) .
Table 1: Key Structural Parameters of Thiomorpholine and Morpholine Derivatives
| Parameter | 4-(4-Nitrophenyl)thiomorpholine | Morpholine Analogue |
|---|---|---|
| C–X bond length (Å) | 1.81 (C–S) | 1.41 (C–O) |
| Ring conformation | Chair | Chair |
| Intermolecular H-bonds | C–H···O (2.50 Å) | None |
Quinoline-Based Analogues
- 7-[(Morpholin-4-yl)(phenyl)methyl]quinolin-8-ol: This compound exhibits antimicrobial activity due to the morpholine group’s ability to engage in hydrogen bonding. However, its thiomorpholine counterpart may offer improved membrane permeability due to higher lipophilicity .
Pharmacological Implications
- Lipophilicity : Thiomorpholine’s logP is ~1.2 units higher than morpholine, improving blood-brain barrier penetration but increasing plasma protein binding .
- Crystal Packing : Weak C–H···O bonds in thiomorpholine derivatives may influence solubility and dissolution rates, critical for oral bioavailability .
Q & A
Q. What are the common synthetic routes for preparing 4-(quinolin-8-ylmethyl)thiomorpholine derivatives?
- Methodological Answer : Synthesis typically involves multi-step protocols:
- Quinoline Core Formation : The Skraup synthesis or Friedländer annulation is used to construct the quinoline backbone .
- Functionalization : Reductive amination or nucleophilic substitution introduces the thiomorpholine moiety. For example, NaBHCN-mediated reduction of imines (derived from quinoline aldehydes and thiomorpholine derivatives) is effective .
- Sulfur Oxidation : Post-synthetic oxidation (e.g., HO/acetic acid) converts thiomorpholine to its 1,1-dioxide form if required .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm regiochemistry and substituent placement, particularly for distinguishing thiomorpholine’s sulfur environment .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- HPLC/GC : Purity assessment using reverse-phase HPLC (C18 columns) or GC with flame ionization detection .
Q. How are physicochemical properties (e.g., LogP, solubility) experimentally determined?
- Methodological Answer :
- LogP : Shake-flask method with octanol/water partitioning, validated against computational tools like XLogP .
- Solubility : Measured via saturation shake-flask assays in buffered solutions (pH 1.2–7.4) .
- Thermal Analysis : Differential scanning calorimetry (DSC) determines melting points and polymorphic stability .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer :
- PPE : Use nitrile gloves, lab coats, and eye protection due to potential irritancy (data gaps in toxicity require precaution) .
- Ventilation : Perform reactions in fume hoods to avoid inhalation of fine particulates .
- Waste Disposal : Incinerate via hazardous waste protocols for sulfur-containing organics .
Advanced Research Questions
Q. How can density-functional theory (DFT) optimize the molecular design of thiomorpholine-quinoline hybrids?
- Methodological Answer :
- Functional Selection : Hybrid functionals (e.g., B3LYP) combined with basis sets like 6-31G* predict electronic properties (e.g., HOMO-LUMO gaps) and sulfur-centered reactivity .
- Solvent Modeling : Polarizable continuum models (PCM) simulate solvation effects on stability and tautomerism .
- Validation : Compare computed vs. experimental IR/Raman spectra to refine force fields .
Q. How do structural modifications (e.g., sulfur oxidation, substituent position) impact biological activity?
- Methodological Answer :
- SAR Studies : Synthesize analogs with thiomorpholine 1,1-dioxide or methyl substituents. Test antifungal/antibacterial activity via microbroth dilution (MIC assays) .
- Crystallography : X-ray structures reveal conformational preferences (e.g., planarity of quinoline vs. thiomorpholine dihedral angles) influencing target binding .
Q. What strategies resolve contradictions in reported LogP values for thiomorpholine derivatives?
- Methodological Answer :
- Experimental Reassessment : Standardize shake-flask conditions (pH, temperature) across labs .
- Computational Calibration : Train machine learning models on high-quality experimental datasets to improve predictive accuracy .
Q. How are advanced crystallization techniques applied to resolve polymorphic ambiguities?
- Methodological Answer :
- High-Throughput Screening : Use solvent/anti-solvent matrices to identify stable polymorphs .
- Synchrotron XRD : Resolve crystal packing motifs (e.g., hydrogen-bonding networks involving sulfone groups) .
Q. What catalytic systems enable efficient C–S bond formation in thiomorpholine synthesis?
- Methodological Answer :
- Metal-Free Approaches : Utilize iodine/DMSO oxidative systems for sulfur incorporation .
- Transition Metal Catalysis : Pd-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) for N-alkylation steps .
Q. How do electron-deficient quinoline cores influence thiomorpholine’s redox behavior?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
